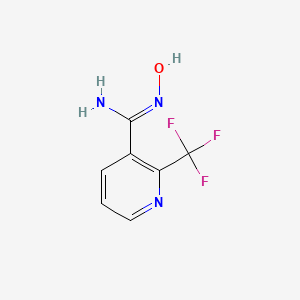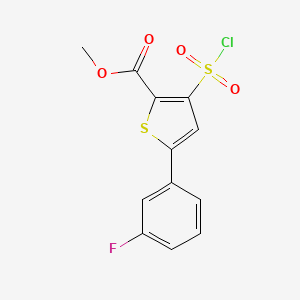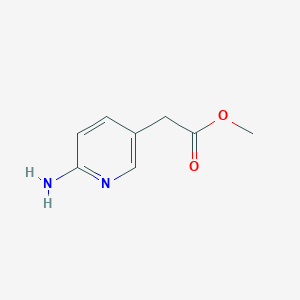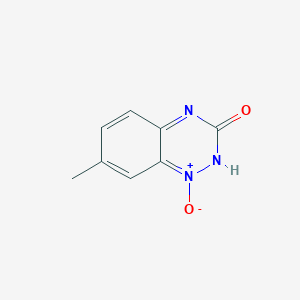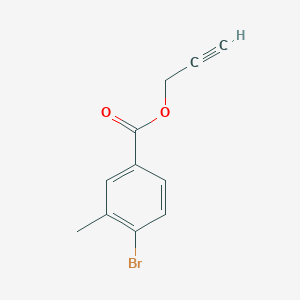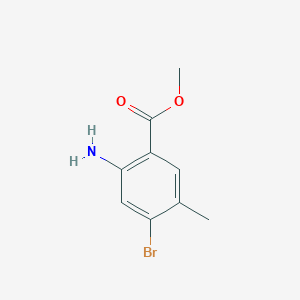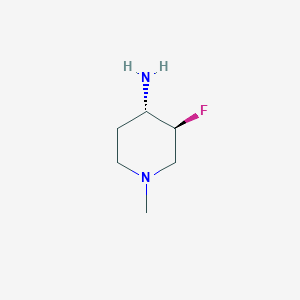
(3S,4S)-3-Fluoro-1-methylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-3-Fluoro-1-methylpiperidin-4-amine: is a fluorinated organic compound that belongs to the class of piperidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-3-Fluoro-1-methylpiperidin-4-amine typically involves the fluorination of a piperidine derivative. One common method is the nucleophilic substitution reaction where a suitable leaving group on the piperidine ring is replaced by a fluorine atom. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3S,4S)-3-Fluoro-1-methylpiperidin-4-amine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a precursor for the synthesis of fluorinated pharmaceuticals.
Biology:
- Studied for its potential as a ligand in receptor binding studies.
- Used in the development of fluorinated probes for imaging studies.
Medicine:
- Investigated for its potential therapeutic applications due to its unique pharmacokinetic properties imparted by the fluorine atom.
Industry:
- Utilized in the development of advanced materials with specific properties such as increased stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of (3S,4S)-3-Fluoro-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom can enhance the binding affinity and selectivity of the compound towards its target, thereby modulating the biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Uniqueness:
- The stereochemistry of (3S,4S)-3-Fluoro-1-methylpiperidin-4-amine provides it with unique spatial configuration, which can influence its reactivity and interaction with biological targets.
- The presence of the fluorine atom enhances its metabolic stability and lipophilicity, making it distinct from other non-fluorinated piperidine derivatives.
Propiedades
Fórmula molecular |
C6H13FN2 |
|---|---|
Peso molecular |
132.18 g/mol |
Nombre IUPAC |
(3S,4S)-3-fluoro-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C6H13FN2/c1-9-3-2-6(8)5(7)4-9/h5-6H,2-4,8H2,1H3/t5-,6-/m0/s1 |
Clave InChI |
FIWBAIBSPICWNU-WDSKDSINSA-N |
SMILES isomérico |
CN1CC[C@@H]([C@H](C1)F)N |
SMILES canónico |
CN1CCC(C(C1)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate](/img/structure/B12096706.png)
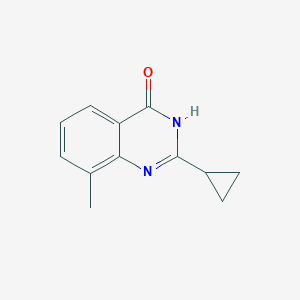
![4-[4-[4-[4-[[5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one](/img/structure/B12096711.png)

